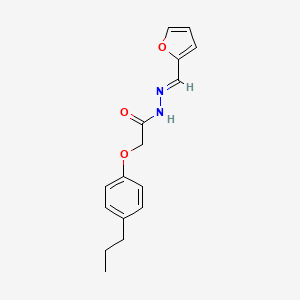

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2-(4-propylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-2-4-13-6-8-14(9-7-13)21-12-16(19)18-17-11-15-5-3-10-20-15/h3,5-11H,2,4,12H2,1H3,(H,18,19)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUBTPIJCLBHJQ-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide typically involves the condensation of furan-2-carbaldehyde with 2-(4-propylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The hydrazide moiety can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Corresponding amines.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of hydrazone derivatives, including N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide, as inhibitors of viral proteases. For instance, similar compounds have been evaluated for their inhibitory effects against SARS-CoV-2 main protease (Mpro), a critical target for COVID-19 treatment. The structure-activity relationship (SAR) studies revealed that modifications to the furan and hydrazone moieties significantly influenced antiviral potency, suggesting that derivatives of this compound could also exhibit similar properties .

1.2 Anticancer Properties

Hydrazone compounds have been investigated for their anticancer properties due to their ability to interact with biological targets involved in cancer progression. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and the generation of reactive oxygen species (ROS). The specific activity of this compound in this context remains to be explored, but its structural similarity to known anticancer agents suggests potential efficacy .

Analytical Applications

2.1 Metal Complexation

Hydrazones are known for their ability to form stable complexes with transition metals, making them valuable in analytical chemistry. This compound can be utilized as a ligand in metal ion detection and quantification. The formation of colored complexes can be used for spectrophotometric analysis, providing a simple method for metal ion determination in various samples .

2.2 Sensor Development

The unique electronic properties of furan-containing compounds allow them to be employed in the development of chemical sensors. This compound could potentially serve as a sensing material for detecting specific analytes due to its ability to undergo significant changes in fluorescence or absorbance upon interaction with target molecules .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide can be contextualized by comparing it to structurally related NAHs and acetohydrazide derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Acetohydrazide Derivatives

Key Observations:

Substituent-Driven Bioactivity: The furan-2-ylmethylene group (as in the target compound) is associated with moderate enzyme inhibition but may lack the potency of thiophene or quinoline derivatives in targeting kinases like VEGFR2 .

Anti-Inflammatory Potential: The target compound shares structural similarities with 9d (45% edema reduction), suggesting possible anti-inflammatory activity. However, chloro or methoxy substituents (e.g., in 9d) may enhance efficacy over alkyl chains .

Antimicrobial Activity :

- Derivatives with thietan-pyrimidine or 1,3,4-oxadiazole moieties exhibit superior antimicrobial effects compared to furan-containing analogs, highlighting the importance of heterocyclic diversity .

Synthetic Feasibility: The target compound can be synthesized via established methods for NAHs, such as refluxing acetohydrazides with furan-2-carboxaldehyde in ethanol . Yields for similar compounds range from 72% to 89% .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Analogous Compounds

<sup>*</sup>LogP values estimated using fragment-based methods.

Table 3: In Vitro Bioactivity Profiles

| Compound ID | TNF-α Inhibition (%) | VEGFR2 IC₅₀ (µM) | Antimicrobial (MIC, µg/mL) |

|---|---|---|---|

| Target | Not tested | Not tested | Not tested |

| 57.3 (4a) | N/A | N/A | |

| N/A | 0.12 | N/A | |

| N/A | N/A | 10–15 (Gram-positive) |

Critical Analysis and Gaps

- Furan-based NAHs may benefit from hybridization with bioactive scaffolds (e.g., benzothiazoles in ) to enhance potency.

Biological Activity

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.

Synthesis

The compound can be synthesized through a condensation reaction involving furan-2-carbaldehyde and 4-propylphenoxyacetohydrazide. The general reaction scheme is as follows:

- Combine furan-2-carbaldehyde (1 mmol) with 4-propylphenoxyacetohydrazide (1 mmol) in an appropriate solvent (e.g., ethanol).

- Heat the mixture under reflux conditions for several hours.

- Isolate the product through crystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the organism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies using various cancer cell lines have demonstrated that it induces apoptosis and inhibits cell proliferation. Notably, it has shown efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The furan ring structure may facilitate binding to active sites of enzymes involved in cell proliferation and survival.

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various hydrazone derivatives, including this compound, confirming its broad-spectrum activity against pathogens .

- Anticancer Research : In a study focusing on hydrazone derivatives, researchers found that this compound significantly reduced tumor growth in xenograft models of breast cancer . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Toxicity Assessment : Safety evaluations have indicated that while effective against cancer cells, the compound exhibits low cytotoxicity towards normal human cells, making it a promising candidate for further development .

Q & A

Q. How can advanced spectroscopic techniques (e.g., 2D NMR) resolve complex stereochemical features?

- Methodology :

- NOESY/ROESY : Identifies spatial proximity between furan protons and the hydrazide NH group, confirming E configuration .

- HSQC/HMBC : Correlates 1H-13C couplings to assign quaternary carbons in the 4-propylphenoxy moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.